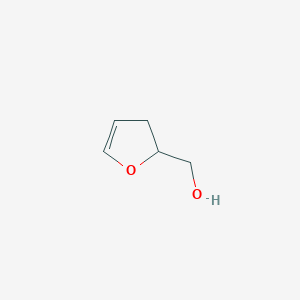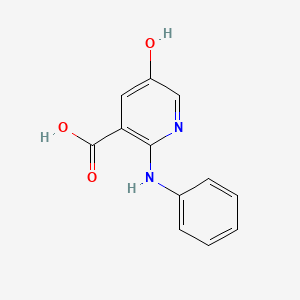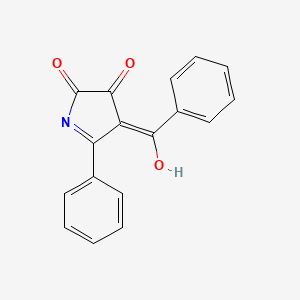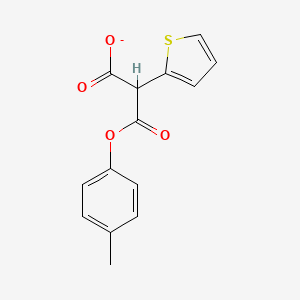
2-Benzyl-2,4,4-trimethylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2,4,4-trimethylcyclopentan-1-one is a chemical compound known for its unique structure and properties It is a cyclopentanone derivative with a benzyl group and three methyl groups attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,4,4-trimethylcyclopentan-1-one typically involves the alkylation of 2,4,4-trimethylcyclopentanone with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the benzyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Benzyl-2,4,4-trimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl carboxylic acids or benzyl ketones.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
2-Benzyl-2,4,4-trimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 2-Benzyl-2,4,4-trimethylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The cyclopentanone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2,4,4-Trimethylcyclopentan-1-one: Lacks the benzyl group, making it less reactive in certain substitution reactions.
2-(Hydroxymethyl)-2,4,4-trimethylcyclopentan-1-one: Contains a hydroxymethyl group, which can participate in additional hydrogen bonding and reactivity.
Benzylcyclopentanone: Similar structure but without the additional methyl groups, affecting its steric and electronic properties.
Uniqueness
2-Benzyl-2,4,4-trimethylcyclopentan-1-one is unique due to the presence of both the benzyl and trimethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and enhance its potential biological activity.
特性
CAS番号 |
61187-91-5 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
2-benzyl-2,4,4-trimethylcyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-14(2)10-13(16)15(3,11-14)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChIキー |
NTBZMOUYBLQJSU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(C1)(C)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)


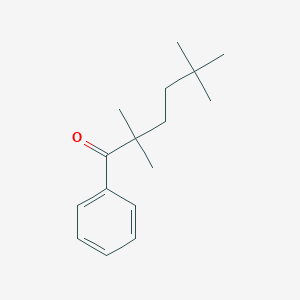
![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
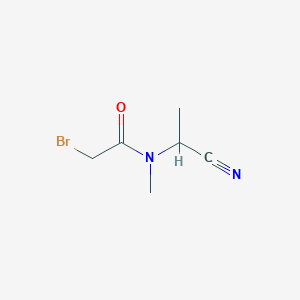
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)

